molecular formula C8H11ClN2O2S B1291115 3-Amino-4-chloro-N-ethylbenzenesulfonamide CAS No. 1017477-22-3

3-Amino-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B1291115
CAS No.: 1017477-22-3
M. Wt: 234.7 g/mol
InChI Key: PTNXLVXYAUKPPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Amino-4-chloro-N-ethylbenzenesulfonamide is extensively used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.

    4-Chloro-N-ethylbenzenesulfonamide: Lacks the amino group at the third position.

    3-Amino-N-ethylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.

Uniqueness

3-Amino-4-chloro-N-ethylbenzenesulfonamide is unique due to the presence of both the amino and chloro groups, along with the ethyl group on the sulfonamide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-amino-4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNXLVXYAUKPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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